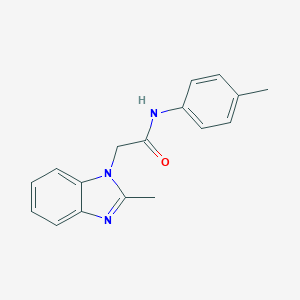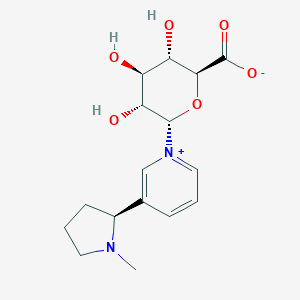
Nicotine glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine glucuronide is a metabolite of nicotine, which is formed in the liver through the process of glucuronidation. The compound is known to have a significant impact on the pharmacokinetics and pharmacodynamics of nicotine. In recent years, nicotine glucuronide has gained considerable attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Glucuronidation in Nicotine Metabolism
Nicotine glucuronidation is a crucial metabolic pathway for nicotine. Studies have identified that a significant portion of urinary nicotine metabolites are glucuronidated compounds, highlighting the importance of glucuronidation in nicotine metabolism. The enzymes UDP-glucuronosyltransferases (UGT) 2B10 and 2B17 play significant roles in this process, with polymorphisms in these enzymes significantly altering the levels of nicotine-glucuronide and other metabolites in human liver microsomes. This indicates a genetic influence on nicotine glucuronidation rates in individuals (Chen et al., 2010).
Ethnicity and Glucuronidation
Research has also explored the variation in nicotine metabolism across different ethnicities, focusing on glucuronidation. African Americans and European Americans show differences in the glucuronidation of nicotine and its primary metabolite, cotinine. The UGT2B10 haplotype is associated with lower glucuronidation phenotypes in African Americans, suggesting an interplay between genetic factors and ethnicity in nicotine metabolism (Zinggeler Berg et al., 2010).
Genetic Influences on Nicotine Glucuronidation
Individual differences in the glucuronidation of nicotine and its metabolites like cotinine and trans-3'-hydroxycotinine appear to be partially genetically determined. A twin study has shown that these variations are significantly influenced by genetic factors, suggesting a heritable component to nicotine glucuronidation rates (Lessov-Schlaggar et al., 2009).
Transport of Nicotine Glucuronides
The transport of nicotine glucuronides in the human body, particularly their hepatic excretion, has been a subject of study. It's been found that certain hepatic basolateral efflux transporters, like multidrug resistance-associated proteins, play a role in the excretion of nicotine glucuronide metabolites. This research provides insights into how nicotine and its metabolites are handled by the body, which can have implications for understanding nicotine addiction and its treatment (Järvinen et al., 2019).
Genome-Wide Association Studies
Genome-wide association studies (GWAS) involving nicotine metabolites like cotinine have identified genetic loci associated with nicotine and cotinine glucuronidation activity. These findings are crucial for understanding the genetic basis of nicotine metabolism and its potential impact on smoking behavior and related health issues (Ware et al., 2016).
Propiedades
Número CAS |
152306-59-7 |
|---|---|
Nombre del producto |
Nicotine glucuronide |
Fórmula molecular |
C16H22N2O6 |
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15-/m0/s1 |
Clave InChI |
SAWAIULJDYFLPD-SOAFEQHCSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
SMILES canónico |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Otros números CAS |
152306-59-7 |
Descripción física |
Solid |
Sinónimos |
nicotine glucuronide nicotine N-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
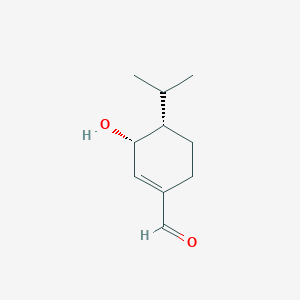
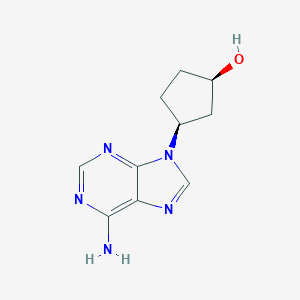
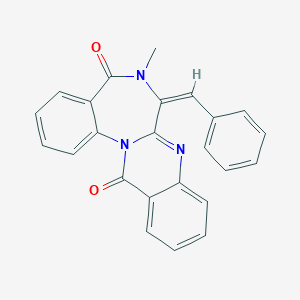

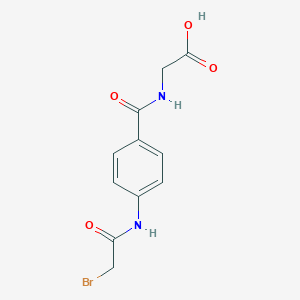

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
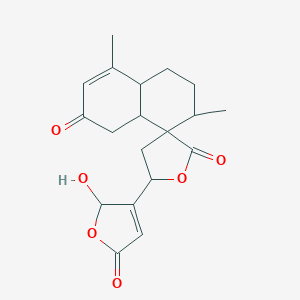
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

